molecular formula C16H14FN5OS B2534408 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 760194-30-7

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2534408
CAS RN: 760194-30-7
M. Wt: 343.38
InChI Key: LMILAHOBLAKISC-UHFFFAOYSA-N
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Description

“4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H8N4S. It belongs to the class of 1,2,4-triazoles .


Synthesis Analysis

The synthesis of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” has been referenced in the Journal of Heterocyclic Chemistry and The Journal of Organic Chemistry .


Physical And Chemical Properties Analysis

The physical properties of “4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol” include a melting point of 211-215 (dec.) ºC. Unfortunately, the boiling point, density, and refractive index are not available .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide to explore their antimicrobial properties. These compounds exhibit significant activity against a range of bacterial and fungal strains. For example, the synthesis of 5-amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives as lamotrigine analogs showed interesting activity against Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus bacteria (Alharbi & Alshammari, 2019).

Antitumor Activity

The antitumor activity of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide derivatives has been evaluated in vitro against various human tumor cell lines. For instance, new derivatives bearing different heterocyclic rings synthesized using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Inhibition of Mushroom Tyrosinase

A series of novel 1,2,4-triazole-based compounds were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. Among these, a specific compound demonstrated notable activity, suggesting potential applications in designing new drugs against melanogenesis (Hassan et al., 2022).

Synthesis and Local Anesthetic Activities

The synthesis of 2-aminothiazole/thiadiazole analogues of lidocaine and their evaluation for local anesthetic activity using the rat sciatic nerve model highlight the potential for developing new local anesthetics (Badiger et al., 2012).

Synthesis and Structural Elucidation

Researchers have also focused on the synthesis and structural elucidation of derivatives, aiming to understand their chemical properties and potential applications better. For example, the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives underscore the importance of structural analysis in identifying compounds with significant biological activities (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-12-8-4-5-9-13(12)19-14(23)10-24-16-21-20-15(22(16)18)11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILAHOBLAKISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

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